

# A Comparative Guide to a Selective OX2R Agonist in Phase 1 Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tak-925*

Cat. No.: *B3325393*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The field of sleep disorder therapeutics is undergoing a significant evolution with the development of selective orexin 2 receptor (OX2R) agonists. These molecules aim to directly address the underlying pathophysiology of conditions like narcolepsy and other central disorders of hypersomnolence by mimicking the action of the wake-promoting neuropeptide orexin. This guide provides a comparative overview of a prominent selective OX2R agonist currently in Phase 1 clinical studies, presenting available preclinical and clinical data to inform the research and drug development community.

Two key players have emerged in this space with selective OX2R agonists in early-stage clinical development: Harmony Biosciences with its compound BP1.15205, and Centessa Pharmaceuticals with ORX750. Both companies have reported promising preclinical data and have advanced their respective candidates into Phase 1 clinical trials.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Preclinical Data Comparison

Both BP1.15205 and ORX750 have demonstrated high potency and selectivity for the OX2R in preclinical studies. This selectivity is crucial for potentially minimizing off-target effects that might be associated with non-selective orexin receptor modulation.

| Parameter                       | BP1.15205<br>(Harmony<br>Biosciences)                                                                                      | ORX750 (Centessa<br>Pharmaceuticals)                                                                                                                                                       | Alternative: Dual<br>Orexin Receptor<br>Antagonist (e.g.,<br>Suvorexant) |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Mechanism of Action             | Selective OX2R<br>Agonist                                                                                                  | Selective OX2R<br>Agonist                                                                                                                                                                  | Dual Orexin Receptor<br>Antagonist                                       |
| In Vitro Potency<br>(EC50)      | 0.015 nM[4]                                                                                                                | 0.11 nM[5][6][7][8]                                                                                                                                                                        | N/A (Antagonist)                                                         |
| Selectivity                     | >600-fold for OX2R<br>over OX1R[4]                                                                                         | 9,800-fold for OX2R<br>over OX1R[5][6][7][8]                                                                                                                                               | N/A (Dual Antagonist)                                                    |
| Preclinical Efficacy            | Significant wake-<br>promoting and<br>cataplexy-suppressing<br>effects in a transgenic<br>mouse model of<br>narcolepsy.[4] | Achieved maximal<br>(100%) wake time for<br>at least 3 hours and<br>suppressed cataplexy<br>for at least 6 hours in<br>mouse models of<br>narcolepsy at low oral<br>doses (0.1-0.3 mg/kg). | Promotes sleep by<br>blocking wake-<br>promoting signals.                |
| Preclinical<br>Pharmacokinetics | Favorable profile<br>suggesting potential<br>for once-daily dosing.<br>[4]                                                 | Rapid absorption with<br>peak plasma<br>concentrations at 2<br>hours post-dose in<br>preclinical models,<br>supporting once-daily<br>dosing.[3][8][9][10]                                  | Varies by specific<br>compound.                                          |

## Clinical Data Comparison (Phase 1)

Phase 1 clinical trials for both BP1.15205 and ORX750 are designed to assess safety, tolerability, and pharmacokinetics in healthy volunteers, with some studies including sleep-deprived subjects to gain early signals of efficacy.[1][2]

| Study Design          | BP1.15205 (Harmony Biosciences)                                                                 | ORX750 (Centessa Pharmaceuticals)                                                                |
|-----------------------|-------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Population            | Healthy volunteers and sleep-deprived healthy subjects. <a href="#">[1]</a> <a href="#">[2]</a> | Healthy volunteers and acutely sleep-deprived healthy subjects. <a href="#">[3]</a>              |
| Dosing                | Single and multiple ascending doses. <a href="#">[1]</a> <a href="#">[2]</a>                    | Single and multiple ascending doses. <a href="#">[7]</a>                                         |
| Key Efficacy Endpoint | Pharmacodynamic assessments. <a href="#">[1]</a> <a href="#">[2]</a>                            | Maintenance of Wakefulness Test (MWT) and Karolinska Sleepiness Scale (KSS). <a href="#">[7]</a> |

#### ORX750 Phase 1 MWT Results:

Centessa has reported interim Phase 1 data for ORX750, demonstrating a dose-dependent increase in the time to sleep onset (sleep latency) in the Maintenance of Wakefulness Test (MWT).

| Dose   | Mean Sleep Latency (minutes) | Placebo Mean Sleep Latency (minutes) |
|--------|------------------------------|--------------------------------------|
| 1.0 mg | 18                           | 10                                   |
| 2.5 mg | 32                           | 17                                   |

At the 2.5 mg dose, ORX750 was shown to restore normative wakefulness.[\[5\]](#)[\[6\]](#) Treatment with ORX750 also resulted in a significant improvement in the Karolinska Sleepiness Scale (KSS) scores compared to placebo.[\[3\]](#)[\[10\]](#) The pharmacokinetic profile of ORX750 in humans showed rapid absorption, with peak plasma concentrations observed 2 hours after dosing, supporting a once-daily dosing regimen.[\[3\]](#)[\[8\]](#)[\[10\]](#)

Topline data for Harmony Biosciences' BP1.15205 Phase 1 trial are expected in 2026.[\[1\]](#)[\[2\]](#)

## Signaling Pathway and Experimental Workflows

To provide a deeper understanding of the underlying science, the following diagrams illustrate the OX2R signaling pathway and the typical experimental workflows for evaluating a selective OX2R agonist.



[Click to download full resolution via product page](#)

Caption: OX2R Signaling Pathway.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for OX2R Agonist.

## Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of selective OX2R agonists.

## In Vitro Orexin Receptor Functional Assay (Calcium Flux Assay)

This assay is used to determine the potency (EC50) of a compound in activating the orexin receptor.

- Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are genetically engineered to stably express the human OX2R.
- Cell Plating: Cells are seeded into 96- or 384-well microplates and cultured until they form a confluent monolayer.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
- Compound Addition: The selective OX2R agonist is added to the wells at various concentrations.
- Signal Detection: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to measure the change in fluorescence intensity over time. Activation of the Gq-coupled OX2R leads to the release of intracellular calcium stores, resulting in a detectable fluorescent signal.
- Data Analysis: The concentration-response data is plotted to calculate the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.<sup>[4][11]</sup>

## Transgenic Mouse Models of Narcolepsy

To assess the in vivo efficacy of selective OX2R agonists, researchers utilize transgenic mouse models that recapitulate the key symptoms of narcolepsy.

- Orexin/Ataxin-3 Transgenic Mice: These mice express a toxic protein (ataxin-3) specifically in orexin-producing neurons, leading to the progressive loss of these neurons after birth. This model mimics the underlying pathology of human narcolepsy type 1.[12][13]
- Prepro-orexin Knockout Mice: These mice have the gene for the orexin precursor, prepro-orexin, deleted, resulting in a complete lack of orexin peptides.[13]
- Diphtheria Toxin A (DTA) Model: This is a conditional model where the expression of diphtheria toxin A in orexin neurons is controlled by the administration of doxycycline in the diet. Removal of doxycycline leads to the ablation of orexin neurons.[12]

#### Typical Experimental Protocol:

- Animal Housing: Mice are housed under a controlled 12-hour light/dark cycle with ad libitum access to food and water.
- Drug Administration: The selective OX2R agonist or vehicle is administered orally.
- Sleep-Wake and Cataplexy Monitoring: Electroencephalogram (EEG) and electromyogram (EMG) electrodes are surgically implanted to monitor brain activity and muscle tone, respectively. Continuous recordings are taken to quantify time spent in wakefulness, NREM sleep, and REM sleep, as well as the frequency and duration of cataplexy-like episodes (sudden loss of muscle tone while the EEG indicates wakefulness).[12]
- Data Analysis: The effects of the drug on sleep-wake parameters and cataplexy are compared between the drug-treated and vehicle-treated groups.

## Maintenance of Wakefulness Test (MWT)

The MWT is a clinical tool used to objectively measure a person's ability to stay awake during the day in a quiet, dimly lit environment.

- Patient Preparation: The test is typically conducted on the day following an overnight sleep study to ensure the patient has had adequate sleep. The patient is asked to avoid stimulants like caffeine and nicotine.
- Test Sessions: The MWT consists of four 40-minute trials conducted at two-hour intervals.

- Procedure: For each trial, the patient is seated comfortably in a semi-reclined position in a dimly lit, quiet room and instructed to try to remain awake without resorting to extraordinary measures (e.g., singing, slapping their face).
- Monitoring: EEG and other physiological parameters are monitored to determine the precise moment of sleep onset.
- Trial Termination: A trial is terminated if the patient falls asleep or after 40 minutes if no sleep occurs. If sleep occurs, it is defined as three consecutive 30-second epochs of stage N1 sleep or any single epoch of another sleep stage.
- Data Analysis: The primary outcome is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to remain awake.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Conclusion

The development of selective OX2R agonists like BP1.15205 and ORX750 represents a promising, mechanistically driven approach for the treatment of narcolepsy and other disorders of hypersomnolence. Preclinical data for both compounds demonstrate high potency and selectivity. Early clinical data for ORX750 are encouraging, showing a clear effect on wakefulness in healthy volunteers. The ongoing and planned clinical trials for these and other selective OX2R agonists will be critical in determining their ultimate therapeutic potential and safety profiles. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug developers working to advance this exciting class of therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Harmony Biosciences Announces Initiation of First-In-Human Study With Potential Best-In-Class Orexin 2 Receptor Agonist (BP1.15205) for Central Disorders of Hypersomnolence - BioSpace [biospace.com]

- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Centessa Announces Positive Interim Phase 1 Clinical Data with its Novel Orexin Receptor 2 (OX2R) Agonist, ORX750, in Acutely Sleep-Deprived Healthy Volunteers | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 4. academic.oup.com [academic.oup.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Centessa cleared to commence clinical trials of ORX-750 in US | BioWorld [bioworld.com]
- 8. neurologylive.com [neurologylive.com]
- 9. Centessa Pharmaceuticals Announces Preclinical Data Supporting ORX750's Potential as a Best-in-Class Oral OX2R Agonist for the Treatment of Narcolepsy and Other Sleep-Wake Disorders - BioSpace [biospace.com]
- 10. sleepreviewmag.com [sleepreviewmag.com]
- 11. mdpi.com [mdpi.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. mdpi.com [mdpi.com]
- 14. sleepeducation.org [sleepeducation.org]
- 15. utmb.edu [utmb.edu]
- 16. svhlunghealth.com.au [svhlunghealth.com.au]
- 17. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
- To cite this document: BenchChem. [A Comparative Guide to a Selective OX2R Agonist in Phase 1 Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3325393#a-selective-ox2r-agonist-currently-in-phase-1-clinical-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)